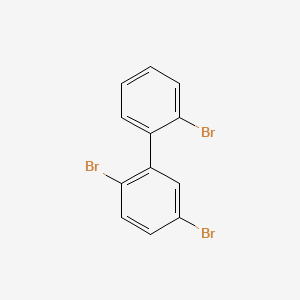

2,2',5-トリブロモビフェニル

概要

説明

2,2’,5-Tribromobiphenyl is a polybrominated biphenyl, a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl . It can be used as a flame retardant and is often incorporated into consumer products including appliances, electronics, and plastics .

Molecular Structure Analysis

The molecular formula of 2,2’,5-Tribromobiphenyl is C12H7Br3 . It has a molecular weight of 390.9 g/mol . The structure consists of two phenyl rings connected by a single bond, with bromine atoms substituted at the 2, 2’, and 5 positions .Physical And Chemical Properties Analysis

2,2’,5-Tribromobiphenyl is a solid substance that appears as a colorless to white powder . It has a predicted boiling point of 365.8±27.0 °C and a predicted density of 1.923±0.06 g/cm3 .科学的研究の応用

2,2',5-トリブロモビフェニル:科学研究への応用に関する包括的な分析

消費者製品における難燃性: 2,2',5-トリブロモビフェニルは、ポリブロモジフェニルエーテル(PBB)の広範なグループの一部として、難燃剤として使用されます。 これは、家庭用電化製品、繊維、ラップトップキャビネットなどのさまざまな消費者製品のプラスチックに加えられて、燃焼に耐性を持たせています .

分析化学と機器の校正: この化合物は、イオン交換クロマトグラフィー(IC)アプリケーションにおける機器の校正のために分析化学で使用されており、これは環境または食品の分析と品質管理に不可欠です .

環境の健康と安全性: 2,2',5-トリブロモビフェニルを含むPBBの迅速な分析は、環境の健康と安全のために重要です。 高度なガスクロマトグラフィー/質量分析システムを使用して、これらの迅速な分析のための方法が確立されています .

医学研究:一部の置換PBBは、医学において応用が見いだされていますが、2,2',5-トリブロモビフェニルが医学研究においてどのように使用されているかについては、入手可能なリソースには詳しく記載されていません。

毒性学と発がん性研究: PBBは、その毒性作用と潜在的な発がん性を研究されています。 2,2',5-トリブロモビフェニルは、これらの影響を理解することに関連する研究で使用される可能性があります .

作用機序

Target of Action

The primary target of 2,2’,5-Tribromobiphenyl is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates .

Biochemical Pathways

The activation of AhR by 2,2’,5-Tribromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response

Pharmacokinetics

Given its chemical structure and low water solubility , it can be inferred that it may have low bioavailability and could accumulate in fatty tissues due to its lipophilic nature.

Result of Action

The activation of AhR by 2,2’,5-Tribromobiphenyl leads to the transcriptional upregulation of various genes . This can mediate biochemical and toxic effects of halogenated aromatic hydrocarbons . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,5-Tribromobiphenyl. For instance, its persistence in the environment can lead to bioaccumulation and biomagnification, potentially increasing its toxicity . .

Safety and Hazards

2,2’,5-Tribromobiphenyl is considered hazardous. It may cause skin irritation, damage to organs through prolonged or repeated exposure, and may be fatal if swallowed and enters airways . It’s also suspected of damaging fertility or the unborn child . Therefore, it’s important to handle this compound with care, using appropriate safety measures .

将来の方向性

特性

IUPAC Name |

1,4-dibromo-2-(2-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDNWMCMGNRWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074765 | |

| Record name | PBB 018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59080-34-1 | |

| Record name | 2,2',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 018 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X971169NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

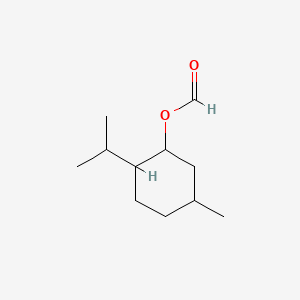

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

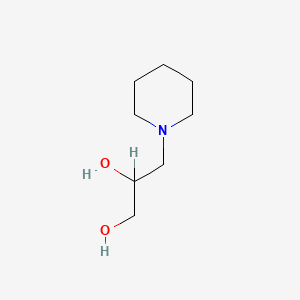

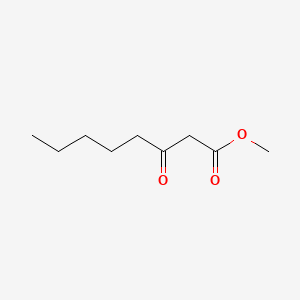

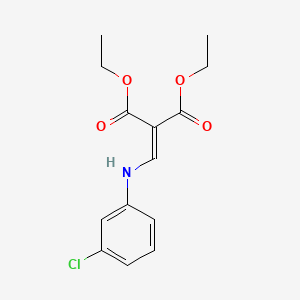

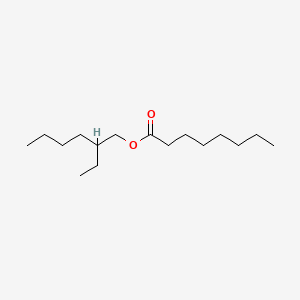

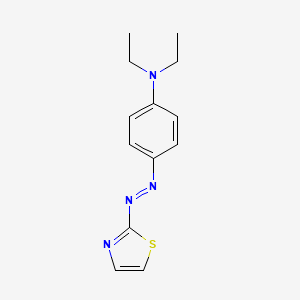

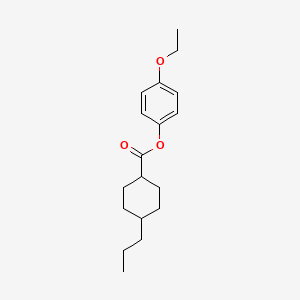

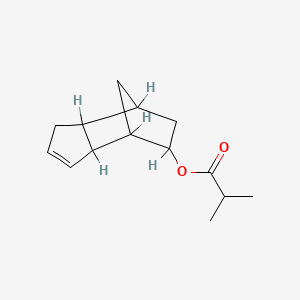

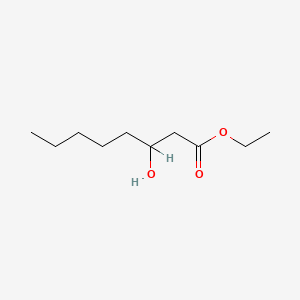

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。